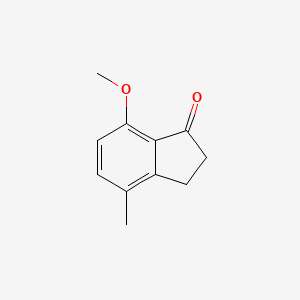

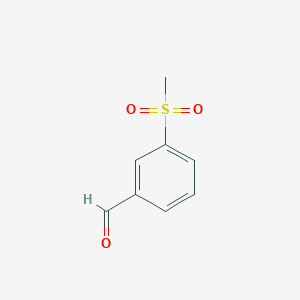

3,5-Dimethoxy-4-methylbenzaldehyde

Übersicht

Beschreibung

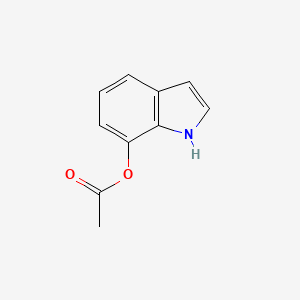

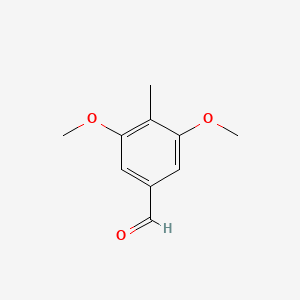

3,5-Dimethoxy-4-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methoxy groups and one methyl group attached to the benzene ring. It is related to other compounds that have been synthesized and studied for various applications, including the synthesis of alkylated benzaldehydes and metal complexes with potential optical properties.

Synthesis Analysis

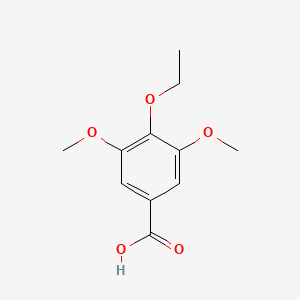

The synthesis of this compound-related compounds has been achieved through various methods. One approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 4-alkyl-3,5-dimethoxybenzaldehydes and subsequently 2,5-dialkyl-1,3-dimethoxybenzenes . Another method includes the reaction of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxyphenyl methyl ketone with alkyl magnesium halides to yield 1-alkyl-3,5-dimethoxybenzenes . Additionally, a synthesis route from p-cresol has been reported, which involves bromination, hydrolysis, methoxylation, and methylation steps to produce 3,4,5-trimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, has been elucidated using X-ray diffraction, revealing a monoclinic crystal system with specific unit cell dimensions . Spectroscopic methods like 1H NMR, mass, and IR spectroscopy have also been employed to characterize these compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of metal complexes through the reaction of synthesized hydrazones with various metal ions . The acetylation and methylation reactions of triazolone derivatives synthesized from reactions with 3-ethoxy-4-hydroxybenzaldehyde have been investigated, providing insights into the effects of solvents and molecular structure on acidity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds have been studied through various analyses. Optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazones have shown that the optical absorption is due to indirect allowed transitions, and the energy gap of these compounds varies depending on the metal ion . Potentiometric titrations in non-aqueous solvents have been used to determine the pKa values of triazolone derivatives, which are influenced by the solvent and molecular structure .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Bond Alternation

- Angular Group-Induced Bond Alternation : Research by Krygowski et al. (1998) on ortho-dimethoxybenzene derivatives, including compounds similar to 3,5-dimethoxy-4-methylbenzaldehyde, revealed significant changes in ring geometry due to the presence of ortho-dimethoxy groups. This study is crucial in understanding the structural effects of such substituents on benzene rings (Krygowski et al., 1998).

Synthesis and Chemical Modification

- Synthesis Techniques : Several studies have focused on synthesizing derivatives of this compound. Ya (2001) described a method to synthesize 3,4,5-Trimethoxybenzaldehyde, starting from simpler compounds like p-cresol (Ya, 2001). Similarly, Xiu (2003) outlined a method for synthesizing 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 as a catalyst (Xiu, 2003).

Molecular Crystal Structure Analysis

- Crystallographic Studies : Maru and Shah (2013) conducted a study on the crystal structure of a compound synthesized from this compound, contributing to the understanding of its structural properties (Maru & Shah, 2013).

Optical Studies and Catalysis

- Optical Properties and Metal Complexes : Mekkey et al. (2020) researched the optical properties of metal complexes derived from 3,4-dimethoxybenzaldehyde, a close relative of this compound. Their findings on the absorption spectra and energy gaps provide insights into potential applications in optical technologies (Mekkey, Mal, & Kadhim, 2020).

Pyrolysis Mechanism Studies

- Pyrolysis Mechanisms : Jiang et al. (2016) investigated the pyrolysis mechanisms of a β-1-type lignin dimer model compound related to this compound. This study is significant for understanding the thermal decomposition processes of similar compounds (Jiang et al., 2016)

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3,5-Dimethoxy-4-methylbenzaldehyde are not available, benzaldehyde derivatives are being studied for their potential applications in various fields. For example, 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .

Wirkmechanismus

Target of Action

The primary targets of 3,5-Dimethoxy-4-methylbenzaldehyde are the components of the cellular antioxidation system in fungi . This includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

This compound acts by disrupting the cellular antioxidation system . It is a redox-active compound that can destabilize cellular redox homeostasis . This disruption leads to an increase in oxidative stress within the cell, which can inhibit microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By targeting and disrupting the antioxidation system, it interferes with the cell’s ability to neutralize harmful free radicals . This leads to an accumulation of these radicals, causing damage to cellular components and inhibiting growth .

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the antioxidation system, it induces a state of oxidative stress within the cell, leading to growth inhibition .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZXQMGSYROEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454980 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1011-27-4 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.